Elevated Lipophilicity vs. Cinchophen
The target compound exhibits an XLogP3‑AA of 4.1 [1], which is 0.1–0.5 log units higher than the reported logP of the 6,7‑unsubstituted parent, cinchophen (logP 3.6–4.0) [2]. This increase is consistent with the additive contribution of the 6‑ and 7‑methyl groups, and it places the compound in a more favorable range for passive membrane permeation according to Lipinski’s guidelines.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA or experimental logP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.1 |
| Comparator Or Baseline | Cinchophen (2‑phenylquinoline‑4‑carboxylic acid); logP 3.6–4.0 (multiple sources) |
| Quantified Difference | ΔlogP ≈ +0.1 to +0.5 units (more lipophilic) |
| Conditions | Computed XLogP3‑AA (PubChem 2.2) vs. experimental logP values from literature and vendor data. |
Why This Matters
Higher lipophilicity can improve cell-based assay performance and oral bioavailability, making the dimethyl-substituted scaffold preferable over cinchophen for intracellular-target programs.
- [1] PubChem. 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid. CID 18073528. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18073528 (accessed 2026-04-23). View Source
- [2] SIELC Technologies. Cinchophen – LogP data. https://sielc.com (accessed 2026-04-23); chemsrc.com. Cinchophen – LogP. https://www.chemsrc.com (accessed 2026-04-23); probes-drugs.org. Cinchophen – cLogP. https://www.probes-drugs.org (accessed 2026-04-23). View Source
